Cas no 58232-55-6 (2-(4-aminophenoxy)acetamide)

2-(4-Aminophenoxy)acetamide is a versatile organic compound featuring both an aromatic amine and an acetamide functional group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structure allows for further derivatization, enabling applications in the development of bioactive molecules, including potential drug candidates. The presence of the 4-aminophenoxy moiety enhances reactivity in coupling reactions, while the acetamide group contributes to stability and solubility. This compound is particularly useful in medicinal chemistry for constructing heterocyclic frameworks or as a precursor in the synthesis of dyes and polymers. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
2-(4-aminophenoxy)acetamide structure
2-(4-aminophenoxy)acetamide structure
Product Name:2-(4-aminophenoxy)acetamide
CAS No:58232-55-6
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD01733414
CID:342793
PubChem ID:3026006
Update Time:2025-08-05

2-(4-aminophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-(4-aminophenoxy)-
    • 2-(4-AMINO-PHENOXY)-ACETAMIDE
    • VS-03248
    • F78836
    • MFCD01733414
    • Acetamide, 2-(p-aminophenoxy)-
    • Oprea1_569784
    • AB43875000
    • 58232-55-6
    • M & B 2840
    • Z239127428
    • NIOSH/AB4387500
    • AKOS000113237
    • CS-0453874
    • SCHEMBL3999558
    • 2-(p-Aminophenoxy)acetamide
    • DTXSID10388583
    • 2-(4-aminophenoxy)acetamide
    • 4-aminophenoxy acetamide
    • COKCPIVADVZEGT-UHFFFAOYSA-N
    • 4-(carbamoylmethoxy)aniline
    • EN300-30823
    • FT-0678686
    • ALBB-008744
    • BBL012245
    • DA-04675
    • STK501222
    • MDL: MFCD01733414
    • Inchi: 1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
    • InChI Key: COKCPIVADVZEGT-UHFFFAOYSA-N
    • SMILES: O(CC(N)=O)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 166.0743
  • Monoisotopic Mass: 166.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 78.3A^2

Experimental Properties

  • PSA: 78.34

2-(4-aminophenoxy)acetamide Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • HazardClass:IRRITANT

2-(4-aminophenoxy)acetamide Pricemore >>

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2-(4-aminophenoxy)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:58232-55-6)2-(4-aminophenoxy)acetamide
Order Number:A1166360
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):172.0
Email:sales@amadischem.com

Additional information on 2-(4-aminophenoxy)acetamide

Professional Introduction to Compound with CAS No. 58232-55-6 and Product Name: 2-(4-aminophenoxy)acetamide

The compound identified by the CAS number 58232-55-6 and the product name 2-(4-aminophenoxy)acetamide represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif that combines an amine group, a phenoxy moiety, and an acetamide side chain, has garnered attention for its potential applications in medicinal chemistry and drug development. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating aromatic rings linked to nitrogen-containing heterocycles. The presence of the phenoxy group in 2-(4-aminophenoxy)acetamide contributes to its ability to engage in multiple types of intermolecular interactions, including hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. This feature has positioned the compound as a promising scaffold for designing molecules with enhanced binding affinity and selectivity.

The amine group at the 4-position of the phenyl ring in 2-(4-aminophenoxy)acetamide further enhances its versatility. Amines are well-known for their ability to participate in various chemical reactions, including nucleophilic substitutions, condensations, and metal coordination. These reactivities have been leveraged in the synthesis of more complex molecules, such as protease inhibitors and kinase inhibitors, which are critical targets in oncology and inflammatory disease treatment. The acetamide moiety, on the other hand, provides a polar backbone that can improve solubility and metabolic stability, making it an attractive feature for drug-like properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(4-aminophenoxy)acetamide with remarkable accuracy. Molecular docking studies have been instrumental in identifying potential binding pockets on target proteins, allowing for the rational design of derivatives with improved pharmacological profiles. For instance, virtual screening has revealed that analogs of this compound exhibit inhibitory activity against enzymes implicated in cancer progression and neurodegenerative diseases. These findings underscore the importance of 2-(4-aminophenoxy)acetamide as a lead compound for further medicinal chemistry investigations.

Experimental validation of computational predictions has been equally important. In vitro assays have demonstrated that certain derivatives of 2-(4-aminophenoxy)acetamide can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, preclinical studies have shown that these derivatives exhibit favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic clearance rates. Such characteristics are essential for translating laboratory findings into viable therapeutic agents.

The synthesis of 2-(4-aminophenoxy)acetamide itself is an intriguing challenge that highlights the ingenuity of modern organic chemistry. Multi-step synthetic routes have been developed to construct its core structure while minimizing unwanted side reactions. Palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds between the phenyl ring and the phenoxy group. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites within the molecule.

The versatility of 2-(4-aminophenoxy)acetamide extends beyond its applications as a lead compound. It has also been explored as an intermediate in the synthesis of more complex scaffolds designed for specific biological activities. For example, its incorporation into peptidomimetics has allowed researchers to create molecules with enhanced binding affinity to protein targets while maintaining favorable pharmacokinetic profiles. Such approaches exemplify the growing trend toward structure-based drug design, where computational tools guide synthetic efforts toward high-value molecular entities.

The future prospects for 2-(4-aminophenoxy)acetamide are promising, given its unique structural features and demonstrated biological relevance. Ongoing research aims to expand its utility by exploring novel synthetic methodologies and investigating its potential in different therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors, leading to new insights into drug discovery processes.

In conclusion, 2-(4-aminophenoxy)acetamide, identified by CAS number 58232-55-6, represents a compelling example of how structural diversity can be leveraged to develop molecules with significant pharmaceutical potential. Its combination of functional groups makes it a versatile scaffold for medicinal chemistry applications, while recent advances in computational and experimental methodologies continue to enhance our understanding of its biological relevance. As research progresses, this compound is poised to contribute valuable insights into drug development across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:58232-55-6)2-(4-aminophenoxy)acetamide
A1166360
Purity:99%
Quantity:1g
Price ($):172.0
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